molecular formula C12H24N2O2 B13491281 tert-Butyl (S)-methyl((1-methylpyrrolidin-2-yl)methyl)carbamate

tert-Butyl (S)-methyl((1-methylpyrrolidin-2-yl)methyl)carbamate

Cat. No.: B13491281
M. Wt: 228.33 g/mol
InChI Key: GZQNRFYQQPUQTE-JTQLQIEISA-N
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Description

tert-Butyl (S)-methyl((1-methylpyrrolidin-2-yl)methyl)carbamate: is a chemical compound that belongs to the class of carbamates Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and chemical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-methyl((1-methylpyrrolidin-2-yl)methyl)carbamate typically involves the reaction of tert-butyl chloroformate with (S)-methyl((1-methylpyrrolidin-2-yl)methyl)amine. The reaction is usually carried out in the presence of a base such as triethylamine under anhydrous conditions to prevent hydrolysis of the carbamate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and purity of reagents. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (S)-methyl((1-methylpyrrolidin-2-yl)methyl)carbamate is used as an intermediate in the synthesis of more complex molecules. It can serve as a protecting group for amines during multi-step organic synthesis.

Biology

In biological research, this compound may be used to study enzyme interactions and inhibition, particularly those involving carbamate-sensitive enzymes.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents, including their role as enzyme inhibitors or modulators.

Industry

In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (S)-methyl((1-methylpyrrolidin-2-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The carbamate group can form covalent bonds with the active site of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • Methyl carbamate
  • (S)-Methyl((1-methylpyrrolidin-2-yl)methyl)amine

Uniqueness

tert-Butyl (S)-methyl((1-methylpyrrolidin-2-yl)methyl)carbamate is unique due to its specific structural features, such as the presence of both tert-butyl and (S)-methyl((1-methylpyrrolidin-2-yl)methyl) groups. These features can influence its reactivity, stability, and interaction with biological targets, making it distinct from other carbamates.

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl N-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]carbamate

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14(5)9-10-7-6-8-13(10)4/h10H,6-9H2,1-5H3/t10-/m0/s1

InChI Key

GZQNRFYQQPUQTE-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N(C)C[C@@H]1CCCN1C

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1CCCN1C

Origin of Product

United States

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